Bromochloromethane

Description

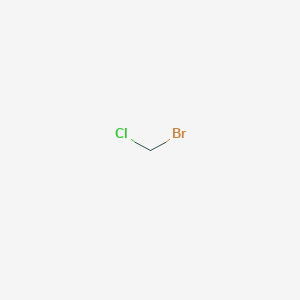

Structure

3D Structure

Propriétés

IUPAC Name |

bromo(chloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrCl/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOXNPPZZKNXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrCl | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021503 | |

| Record name | Bromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromochloromethane appears as a clear colorless liquid with a sweet chloroform-like odor. Denser than water (density 1.991 g / cm3) and insoluble in water. Hence sinks in water. Boiling point 68 °C. Vapors may cause illness if inhaled. Nonflammable. When exposed to high temperatures may emit toxic fumes. Used as a fire extinguishing agent., Liquid, Colorless to pale-yellow liquid with a chloroform-like odor; Note: May be used as a fire extinguishing agent; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a chloroform-like odor., Colorless to pale-yellow liquid with a chloroform-like odor. [Note: May be used as a fire extinguishing agent.] | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, bromochloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/562 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

154 °F at 760 mmHg (NTP, 1992), 68.0 °C, 68 °C, 155 °F | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/562 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

No flash or fire points by standard tests in air. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 1.67X10+4 mg/L at 25 °C, 0.9 part in 100 parts water, Insoluble in water, Completely miscible with common organic solvents, For more Solubility (Complete) data for Bromochloromethane (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.9 (poor), Insoluble | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.93 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.9344 g/cu cm at 20 °C, Density of saturated air: 1.72 (Air = 1), Relative density (water = 1): 2.0, 1.93 | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/562 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.46 (Air = 1), Relative vapor density (air = 1): 4.5, 4.46 | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/562 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

117 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg], 142 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.7, 115 mmHg | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/562 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Colorless to pale-yellow liquid | |

CAS No. |

74-97-5, 13590-47-1 | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobromomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloromethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromochloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromochloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WX84110G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/562 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-126 °F (NTP, 1992), -87.9 °C, -88 °C, -124 °F | |

| Record name | BROMOCHLOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromochloromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2520 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOCHLOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0392 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROBROMOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/562 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorobromomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0123.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Bromochloromethane (CAS No. 74-97-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a halogenated methane with the CAS Registry Number 74-97-5. Historically used as a fire suppression agent, its production and use have been curtailed due to its ozone-depleting properties.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, spectroscopic data, and toxicological profile of this compound, tailored for a scientific audience. The information is presented to facilitate its use in research, development, and safety assessments.

Chemical and Physical Properties

This compound is a colorless to pale-yellow, volatile liquid with a sweet, chloroform-like odor.[3][4] It is denser than water and has low solubility in aqueous solutions.[4][5] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₂BrCl | [6][7] |

| Molecular Weight | 129.38 g/mol | [3][7] |

| CAS Number | 74-97-5 | [3] |

| Appearance | Clear, colorless to pale-yellow liquid | [3][5] |

| Odor | Sweet, chloroform-like | [3][5] |

| Melting Point | -88 °C | [3] |

| Boiling Point | 68 °C | [3][5] |

| Density | 1.991 g/mL at 25 °C | [3][5] |

| Vapor Pressure | 117 mmHg at 20 °C | [3] |

| Water Solubility | 9 g/L at 20 °C | [8] |

| Refractive Index (n20/D) | 1.482 | [3] |

| Log P (Octanol-Water Partition Coefficient) | 1.55 | [9] |

Synthesis and Reactivity

Synthesis

The primary commercial synthesis of this compound involves the reaction of dichloromethane with bromine and aluminum, or with hydrogen bromide in the presence of an aluminum trichloride catalyst.[2][5][10]

A general laboratory-scale synthesis procedure is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Aluminum powder (Al)

-

Anhydrous ether

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

In a well-ventilated fume hood, charge the flask with dichloromethane and aluminum powder.

-

Cool the flask in an ice bath.

-

Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 68 °C.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity

This compound is incompatible with strong oxidizing agents, strong bases, and reactive metals such as aluminum, magnesium, zinc, and calcium.[3] It can also attack some forms of plastics, rubber, and coatings. Upon heating to decomposition, it emits toxic fumes including hydrogen chloride, phosgene, carbon monoxide, and hydrogen bromide.[7]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the analysis of this compound and other volatile halogenated hydrocarbons in various matrices, including water.[11][12][13]

Experimental Protocol: GC-MS Analysis of this compound in Water

1. Sample Preparation (Purge and Trap):

-

A known volume of the water sample (e.g., 5-25 mL) is placed in a purging vessel.

-

An internal standard is added.

-

The sample is purged with an inert gas (e.g., helium) at a controlled flow rate for a specific time (e.g., 10-15 minutes).

-

The volatile organic compounds, including this compound, are trapped on a sorbent tube (e.g., Tenax®).

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

-

Injector Temperature: 200-250 °C.

-

Oven Temperature Program: An initial temperature of 35-45 °C held for a few minutes, followed by a ramp to 150-250 °C at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Data Analysis:

-

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Diagram 2: GC-MS Analysis Workflow

Caption: General workflow for the analysis of this compound by GC-MS.

Spectroscopic Data

The structural elucidation and identification of this compound are supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | A single peak (singlet) is observed, as the two protons are chemically equivalent. The chemical shift is influenced by the electronegativity of the attached halogens. | [14] |

| ¹³C NMR | A single peak is observed, indicating one carbon environment. | |

| Mass Spectrometry (EI) | The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Key fragments include the molecular ion cluster (m/z 128, 130, 132) and fragments corresponding to the loss of a halogen. | [8][15][16] |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations, as well as C-Br and C-Cl stretching frequencies are observed. | [7] |

Toxicology and Biological Effects

This compound is classified as harmful if inhaled and causes skin and eye irritation.[17] Long-term exposure may lead to liver and kidney damage.[17] The toxicity of this compound, like other halomethanes, is believed to be mediated by its metabolic activation into reactive species.

Metabolism

The primary route of metabolism for many halomethanes is through the cytochrome P450 (CYP) enzyme system, particularly CYP2E1, in the liver.[18][19][20] This process can lead to the formation of reactive intermediates.

Hypothesized Toxicological Signaling Pathway

While the specific signaling pathways for this compound-induced toxicity are not fully elucidated, a plausible mechanism can be hypothesized based on the known effects of similar halogenated hydrocarbons. This proposed pathway involves metabolic activation leading to oxidative stress, inflammation, and ultimately apoptosis.

Diagram 3: Hypothesized Signaling Pathway of this compound Toxicity

Caption: Hypothesized pathway of this compound-induced cellular toxicity.

This proposed pathway suggests that the metabolism of this compound by cytochrome P450 enzymes generates reactive intermediates. These intermediates can lead to an increase in reactive oxygen species (ROS) and depletion of cellular glutathione (GSH), resulting in oxidative stress.[2][21] Oxidative stress can then trigger downstream signaling cascades, including the activation of transcription factors like Nrf2 (a key regulator of the antioxidant response) and NF-κB (a central mediator of inflammation).[22][23][24][25][26][27][28][29][30] Persistent and severe oxidative stress and inflammation can ultimately lead to programmed cell death, or apoptosis, contributing to tissue damage in the liver and kidneys.[31][32][33][34]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[17] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[17] It is important to avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

Table 3: Hazard and Safety Information for this compound

| Hazard Classification | Description | Reference(s) |

| Acute Toxicity, Inhalation | Harmful if inhaled. | [17] |

| Skin Corrosion/Irritation | Causes skin irritation. | [17] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [17] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [17] |

| Environmental Hazard | Harms public health and the environment by destroying ozone in the upper atmosphere. | [2] |

Conclusion

This technical guide has summarized the key properties, synthesis, analysis, and toxicological aspects of this compound (CAS No. 74-97-5). The provided tables and diagrams are intended to serve as a quick reference for researchers and professionals. While the exact mechanisms of its toxicity require further investigation, the hypothesized signaling pathway provides a framework for understanding its potential biological effects. Due to its hazardous nature and environmental impact, strict adherence to safety protocols is essential when handling this compound.

References

- 1. s4science.at [s4science.at]

- 2. mdpi.com [mdpi.com]

- 3. Method for preparing dibromomethane and methylene chlorobromide by one-pot - Eureka | Patsnap [eureka.patsnap.com]

- 4. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Methane, bromochloro- [webbook.nist.gov]

- 7. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(74-97-5) MS spectrum [chemicalbook.com]

- 9. purdue.edu [purdue.edu]

- 10. Dibromomethane synthesis - chemicalbook [chemicalbook.com]

- 11. ysi.com [ysi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound(74-97-5) 1H NMR spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. This compound, a Methane Analogue, Affects the Microbiota and Metabolic Profiles of the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chloroform, carbon tetrachloride and glutathione depletion induce secondary genotoxicity in liver cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NF-κB - Wikipedia [en.wikipedia.org]

- 23. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Oncogenic Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. google.com [google.com]

- 30. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 31. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Oxidative Stress, Genomic Integrity, and Liver Diseases | MDPI [mdpi.com]

- 34. Oxidative Stress and Redox Signaling in the Pathophysiology of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bromochloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bromochloromethane (CH₂BrCl). It is intended for an audience of researchers, scientists, and professionals in drug development who require detailed and accurate data on this compound. This document includes tabulated physical and chemical data, detailed experimental protocols for the determination of these properties, and diagrams illustrating key processes and workflows. All information is supported by citations from scientific literature and databases.

Introduction

This compound, also known as methylene bromochloride or Halon 1011, is a dihalogenated methane. Its unique combination of a bromine and a chlorine atom attached to a central carbon atom imparts specific physical and chemical characteristics that are of interest in various scientific and industrial applications. Historically, it was used as a fire extinguishing agent, but its production has been phased out under the Montreal Protocol due to its ozone-depleting potential.[1][2] Despite this, it remains a compound of interest in synthetic organic chemistry and for toxicological and environmental studies. A thorough understanding of its properties is crucial for its safe handling, use in research, and for the development of related chemical entities.

Physical Properties

This compound is a colorless to pale-yellow liquid with a sweet, chloroform-like odor.[1] It is denser than water and has low solubility in aqueous solutions but is soluble in many organic solvents.[1][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | CH₂BrCl | [1] |

| Molecular Weight | 129.38 g/mol | [1] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Odor | Sweet, chloroform-like | [1] |

| Melting Point | -88 °C | [2][4] |

| Boiling Point | 68 °C | [2][4] |

| Density | 1.991 g/mL at 25 °C | [4] |

| Vapor Pressure | 117 mmHg at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.482 | [4] |

| Water Solubility | 9 g/L at 20 °C | [4] |

| Solubility in Organics | Soluble in acetone, alcohol, benzene, ether | [4] |

Chemical Properties

This compound is a reactive compound that can participate in various chemical transformations. It is sensitive to light and can discolor upon exposure.[4] Key chemical properties and reactivity data are summarized in Table 2.

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | References |

| Stability | Stable under normal conditions, but may discolor in light. | [4] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong bases, aluminum, magnesium, zinc, and calcium. | [4] |

| Hazardous Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride, hydrogen bromide, and carbon oxides. | [1] |

| Reactivity | Can undergo nucleophilic substitution reactions. | [5][6] |

| Hydrolysis | Expected to be a slow process under environmental conditions. | [7] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation or reflux method.[8]

-

Apparatus: A 10 mL round-bottom flask, a heating mantle or sand bath, a condenser, a thermometer (-10 to 100 °C), boiling chips, and standard glassware for distillation or reflux.

-

Procedure:

-

Place 5 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble a simple distillation or reflux apparatus. For boiling point determination, the thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin heating the flask gently.

-

For distillation, record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature is the boiling point.

-

For the reflux method, the temperature of the vapor that is refluxing in the condenser is recorded as the boiling point.[8]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point is determined at sub-zero temperatures.

-

Apparatus: A capillary tube, a low-temperature thermometer, a cooling bath (e.g., dry ice/acetone), and a melting point apparatus capable of sub-ambient temperature measurement.[9][10]

-

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube using a syringe or another suitable method, then flash-freeze the sample by immersing the capillary in liquid nitrogen or a dry ice/acetone bath.

-

Place the sealed capillary tube into the melting point apparatus.

-

Slowly warm the apparatus, at a rate of approximately 1-2 °C per minute when approaching the expected melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point.[10]

-

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

-

Apparatus: A pycnometer or a volumetric flask (e.g., 10 mL), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Carefully clean and dry the pycnometer and determine its mass on an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Dry the outside of the pycnometer and measure its total mass.

-

The mass of the this compound is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium D line light source.[11][12]

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of this compound onto the measuring prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.[11]

-

Determination of Water Solubility

A generator column method can be used to determine the aqueous solubility of this compound.[13]

-

Apparatus: A generator column packed with glass beads coated with this compound, a pump to circulate water, an extractor column, and a liquid chromatograph with a UV detector.[13]

-

Procedure:

-

Prepare the generator column by coating glass beads with this compound.

-

Pump distilled water through the generator column at a constant flow rate to create a saturated aqueous solution.

-

The saturated solution is then pumped through an extractor column to transfer the this compound into a suitable solvent for analysis.

-

Analyze the extracted sample using liquid chromatography to determine the concentration of this compound.

-

The solubility is calculated from the concentration of the saturated solution.[13]

-

Synthesis of this compound

This compound can be synthesized by the reaction of dichloromethane with hydrogen bromide in the presence of a catalyst.[2][14]

-

Materials: Dichloromethane (CH₂Cl₂), hydrogen bromide (HBr), and a suitable catalyst such as aluminum trichloride (AlCl₃).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge dichloromethane and the aluminum trichloride catalyst.

-

Bubble hydrogen bromide gas through the stirred solution. The reaction is a substitution of one chlorine atom with a bromine atom.

-

The reaction progress can be monitored by gas chromatography.

-

Upon completion, the reaction mixture is washed with water and a dilute base solution to remove unreacted HBr and the catalyst.

-

The organic layer is then dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

-

The final product is purified by distillation.

-

Nucleophilic Substitution Reaction

A common reaction of this compound is nucleophilic substitution, for example, with sodium iodide in acetone.[6]

-

Materials: this compound, sodium iodide (NaI), and acetone.

-

Procedure:

-

In a test tube, dissolve a small amount of sodium iodide in acetone.

-

Add a few drops of this compound to the sodium iodide solution.

-

Observe the formation of a precipitate. Sodium bromide and sodium chloride are less soluble in acetone than sodium iodide, so the formation of a precipitate indicates that a substitution reaction has occurred.[6]

-

The rate of reaction can be qualitatively assessed by observing the time taken for the precipitate to form.

-

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for the determination of its physical properties.

Caption: Synthesis of this compound from Dichloromethane.

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data offers a quick reference for key values, while the experimental protocols provide practical guidance for the determination of these properties in a laboratory setting. The visualizations aid in understanding the synthesis and characterization workflow. This comprehensive information is intended to be a valuable resource for scientists and researchers working with this compound.

References

- 1. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 74-97-5 [m.chemicalbook.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. youtube.com [youtube.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 14. Dibromomethane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Bromochloromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bromochloromethane (BCM), a halogenated hydrocarbon with applications in organic synthesis and as a chemical intermediate. This document details its chemical and physical properties, synthesis protocols, applications, and safety and handling procedures, presenting quantitative data in structured tables and process workflows as diagrams for clarity.

Chemical Identity and Formula

This compound is a mixed halomethane.[1] Its fundamental chemical identity is summarized below.

| Identifier | Value | Reference |

| Chemical Formula | CH₂BrCl | [1][2][3] |

| Molecular Weight | 129.38 g/mol | [1][2][4] |

| IUPAC Name | Bromo(chloro)methane | [2] |

| CAS Number | 74-97-5 | [1][3] |

| Synonyms | Methylene chlorobromide, Halon 1011, Chloromethyl bromide | [1][2][5] |

Physicochemical Properties

This compound is a clear, colorless to pale-yellow liquid with a sweet, chloroform-like odor.[2][3][6] It is denser than water and is insoluble in water.[2][3] Key physical and chemical properties are compiled in the table below.

| Property | Value | Reference |

| Density | 1.991 g/mL at 25 °C | [2][7] |

| Boiling Point | 68 °C (154 °F) | [1][2] |

| Melting Point | -88.0 °C (-126.3 °F) | [1][3] |

| Vapor Pressure | 115 - 142 mmHg at 20-25 °C | [3][8] |

| Water Solubility | 16.7 g/L; generally considered insoluble | [1][9] |

| Refractive Index (n²⁰/D) | 1.482 | [1][7] |

| log P (Octanol-Water Partition Coefficient) | 1.41 - 1.55 | [1][8] |

| Stability | Stable, but may discolor on exposure to light. | [3][5] |

| Incompatibilities | Strong bases, strong oxidizing agents, active metals (e.g., calcium, aluminum, magnesium, zinc). Attacks some plastics, rubber, and coatings. | [3][9] |

Experimental Protocols: Synthesis of this compound

This compound is primarily synthesized from dichloromethane. The main commercial methods are detailed below.

Protocol 1: Bromination of Dichloromethane with Elemental Bromine

This is a common commercial method for producing this compound.

-

Reaction: 6 CH₂Cl₂ + 3 Br₂ + 2 Al → 6 CH₂BrCl + 2 AlCl₃[1]

-

Reactants:

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Aluminum (Al) powder or shavings (acts as a catalyst)

-

-

Procedure:

-

Charge a suitable reactor with dichloromethane and aluminum.

-

Slowly add liquid bromine to the dichloromethane mixture. The reaction is exothermic and should be controlled by cooling.

-

The aluminum reacts to form aluminum tribromide in situ, which catalyzes the halogen exchange.

-

After the addition of bromine is complete, the reaction mixture is typically stirred until the reaction is complete (monitored by gas chromatography).

-

The resulting mixture contains this compound, unreacted dichloromethane, and aluminum chloride/bromide salts.

-

The product is purified by washing with water to remove the aluminum salts, followed by fractional distillation to separate this compound from unreacted starting material and any byproducts (like dibromomethane).[10]

-

Protocol 2: Hydrobromination of Dichloromethane

This alternative route uses hydrogen bromide as the bromine source.

-

Reactants:

-

Dichloromethane (CH₂Cl₂)

-

Hydrogen Bromide (HBr), typically anhydrous gas

-

Aluminum trichloride (AlCl₃) as a catalyst

-

-

Procedure:

-

Add aluminum trichloride catalyst to dichloromethane in a reactor.

-

Bubble anhydrous hydrogen bromide gas through the mixture.

-

Maintain the reaction temperature as specified by the process parameters.

-

The reaction progress is monitored to ensure optimal conversion.

-

Upon completion, the product mixture is washed to remove the catalyst and then purified by distillation.[12]

-

A visual representation of the primary synthesis workflow is provided below.

Caption: Commercial synthesis of this compound from dichloromethane.

Applications in Research and Drug Development

While its use as a fire extinguishing agent (Halon 1011) has been phased out due to its ozone-depleting potential, this compound remains a valuable laboratory and industrial chemical.[1][10]

-

Chemical Intermediate: It is a key building block in organic synthesis.[13] Its utility stems from the differential reactivity of the bromine and chlorine atoms, allowing for selective transformations. It is used in the manufacturing of:

-

Solvent: Due to its ability to dissolve a range of organic compounds, it can be used as a solvent in specific laboratory applications.[7][15]

-

Reagent in Organic Chemistry: It is used as a source of the CH₂Cl group in various reactions.

The logical relationship of BCM as a precursor is illustrated in the diagram below.

Caption: this compound as a precursor in chemical synthesis.

Safety, Handling, and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is an irritant to the eyes, skin, and respiratory system.[10][16]

| Hazard Type | Description and Precautions | Reference |

| GHS Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][16] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Store protected from light in a cool, dry, well-ventilated area away from incompatible substances. | [5] |

| Personal Protective Equipment (PPE) | Eyes: Chemical safety goggles or a face shield.Skin: Appropriate chemical-resistant gloves and protective clothing.Respiratory: Use a respirator with an organic vapor cartridge if ventilation is inadequate. | [5][9][10] |

| First Aid | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious. Seek medical attention. | [5] |

| Occupational Exposure Limits (OSHA PEL) | 200 ppm (1050 mg/m³) as an 8-hour time-weighted average. | [1][6] |

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are available for structural confirmation.[7][17]

-

Mass Spectrometry (MS): Mass spectra show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[18][19]

-

Infrared (IR) Spectroscopy: IR spectra provide information on the vibrational modes of the C-H, C-Cl, and C-Br bonds.[7][18]

-

Raman Spectroscopy: Raman spectra are also available for this compound.[7][20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 74-97-5 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. CHLOROBROMOMETHANE | Occupational Safety and Health Administration [osha.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. Dibromomethane synthesis - chemicalbook [chemicalbook.com]

- 12. CN101357877A - Method for preparing dibromomethane and methylene chlorobromide by one-pot - Google Patents [patents.google.com]

- 13. cphi-online.com [cphi-online.com]

- 14. researchgate.net [researchgate.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. nextsds.com [nextsds.com]

- 17. This compound(74-97-5) 1H NMR [m.chemicalbook.com]

- 18. Methane, bromochloro- [webbook.nist.gov]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

Synthesis and Preparation of Bromochloromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a valuable one-carbon building block in organic synthesis. Its utility stems from the differential reactivity of its two halogen atoms, making it a versatile reagent for the introduction of the chloromethyl or bromomethyl group, as well as a precursor for various carbene and carbenoid species. This technical guide provides an in-depth overview of the principal methods for the synthesis and preparation of this compound, focusing on experimental protocols, quantitative data, and mechanistic pathways to aid researchers in its effective utilization.

Core Synthetic Methodologies

The primary industrial and laboratory-scale synthesis of this compound revolves around the halogen exchange reaction of dichloromethane (CH₂Cl₂). This transformation can be achieved through several key methods, each with its own set of advantages and considerations regarding reagents, catalysts, and reaction conditions.

Halogen Exchange with Bromine and Aluminum

This classic method involves the direct reaction of dichloromethane with elemental bromine in the presence of aluminum metal, which acts as a Lewis acid catalyst.

Experimental Protocol:

A detailed experimental protocol for a laboratory-scale synthesis is as follows:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The apparatus should be assembled under an inert atmosphere (e.g., nitrogen or argon) and vented to a scrubber containing a sodium thiosulfate solution to neutralize any evolved hydrogen bromide and unreacted bromine.

-

Charging Reactants: The reaction flask is charged with an excess of dichloromethane.[1]

-

Initiation: A small amount of aluminum foil or powder is added to the dichloromethane.

-

Addition of Bromine: Elemental bromine is added dropwise from the dropping funnel to the stirred dichloromethane/aluminum mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 26-30°C, using a cooling bath if necessary.[1]

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

-

Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The aluminum chloride byproduct is allowed to settle.[1] The crude product is then carefully decanted or filtered.

-

Purification: The crude this compound is washed sequentially with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) and purified by fractional distillation.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Dichloromethane, Bromine, Aluminum | [1] |

| Catalyst | Aluminum | [1] |

| Temperature | 26-30°C | [1] |

| Yield | ~85% (based on bromine) | [1] |

| Purity | High purity achievable with fractional distillation | [1] |

| Side Products | Dibromomethane (CH₂Br₂), Methane | [1] |

Reaction Mechanism:

The reaction proceeds via a Lewis acid-catalyzed halogen exchange. The aluminum catalyst activates the bromine molecule, making it a more potent electrophile.

Halogen Exchange with Hydrogen Bromide and Lewis Acid Catalyst

This method utilizes hydrogen bromide as the bromine source, with a Lewis acid, typically aluminum chloride (AlCl₃), as the catalyst. This process is often employed in industrial settings for the co-production of this compound and dibromomethane.[3]

Experimental Protocol:

The following is a laboratory-adaptable protocol based on industrial procedures:

-

Reaction Setup: A similar setup to the previous method is used, with a gas inlet for the introduction of hydrogen bromide gas. The reaction should be conducted in a well-ventilated fume hood.

-

Charging Reactants: The reaction flask is charged with dichloromethane and the aluminum chloride catalyst.[3]

-

Reaction Initiation: The mixture is cooled to approximately -30°C.[3]

-

Addition of Hydrogen Bromide: Hydrogen bromide gas is bubbled through the stirred solution at a controlled rate.[3]

-

Reaction Control: The temperature is slowly raised and maintained at a temperature not exceeding 40°C for a period of up to 24 hours.[3]

-

Work-up and Purification: The reaction mixture is washed with water to remove the catalyst and any unreacted hydrogen bromide. The organic layer is then neutralized with a dilute base, washed with brine, dried, and subjected to fractional distillation to separate this compound from unreacted dichloromethane and the byproduct dibromomethane.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Dichloromethane, Hydrogen Bromide | [3] |

| Catalyst | Aluminum Chloride (AlCl₃) | [3] |

| Temperature | -30°C to 40°C | [3] |

| Reaction Time | ~24 hours | [3] |

| Yield | >80% (combined yield of bromo- and dibromomethane) | [3] |

| Purity | High purity after fractional distillation | [3] |

| Side Products | Dibromomethane (CH₂Br₂) | [3] |

Reaction Mechanism: